molecular formula C4H7N3O2S B2921062 1-Methyl-1h-imidazole-2-sulfonamide CAS No. 89517-92-0

1-Methyl-1h-imidazole-2-sulfonamide

Cat. No. B2921062
CAS RN: 89517-92-0
M. Wt: 161.18
InChI Key: BKQJQGVEAVLYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylimidazole is an aromatic heterocyclic organic compound with the formula CH3C3H3N2 . It is a colorless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .


Synthesis Analysis

1-Methylimidazole is prepared mainly by two routes industrially. The main one is acid-catalyzed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . The compound can be synthesized on a laboratory scale by methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation .


Molecular Structure Analysis

The molecular structure of 1-Methylimidazole is also available as a 2d Mol file or as a computed 3d SD file . The 3d structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

1-Methylimidazole has a molar mass of 82.10 g/mol and a density of 1.03 g/cm3 . It has a melting point of -6 °C and a boiling point of 198 °C .

Scientific Research Applications

Antiparasitic Bioactivity

Research has shown that certain imidazole derivatives, including those related to 1-Methyl-1h-imidazole-2-sulfonamide, exhibit significant antiparasitic bioactivity. These compounds have been tested against unicellular parasites like Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica, showing promising results comparable to existing antiparasitic drugs. They also demonstrate non-cytotoxic properties against certain cell lines, making them potential candidates for antiparasitic medication development (Hernández-Núñez et al., 2009).

Detoxification Mechanisms

Another study focused on the detoxification mechanisms of carcinogenic arylamines, specifically through the reaction of similar imidazole compounds with glutathione. This research provides insights into how these compounds may interact with biological molecules, potentially leading to the development of detoxification strategies against toxic substances (Umemoto et al., 1988).

Synthesis of Sulfonyl Azides

In the realm of chemistry, the use of imidazole-based compounds for the synthesis of sulfonyl azides has been demonstrated. These compounds serve as efficient reagents for the conversion of primary sulfonamides into sulfonyl azides, which are important in various chemical syntheses (Stevens et al., 2014).

Ionic Liquid Applications

Imidazole derivatives, akin to 1-Methyl-1h-imidazole-2-sulfonamide, have been utilized as catalysts and solvents in the synthesis of various organic compounds. Their properties as Brønsted acidic ionic liquids make them efficient and eco-friendly alternatives in organic synthesis processes (Zolfigol et al., 2010).

Electrophysiological Activity

Research has also explored the cardiac electrophysiological activities of certain imidazole-based compounds, suggesting their potential as selective agents in cardiac treatments. This opens avenues for the development of new drugs targeting specific cardiac conditions (Morgan et al., 1990).

Safety and Hazards

1-Methylimidazole is labeled with the signal word “Danger” and has hazard statements H302, H312, H314 . Precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P322, P330, P363, P405, P501 .

Future Directions

The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

1-methylimidazole-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-7-3-2-6-4(7)10(5,8)9/h2-3H,1H3,(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQJQGVEAVLYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1h-imidazole-2-sulfonamide

CAS RN

89517-92-0
Record name 1-methyl-1H-imidazole-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.